molecular formula C5H3BrF4N2 B12821077 2-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1h-imidazole

2-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1h-imidazole

Cat. No.: B12821077
M. Wt: 246.99 g/mol
InChI Key: ICWMNCMFEFXAEW-UHFFFAOYSA-N
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Description

2-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1H-imidazole is a chemical compound characterized by the presence of a bromine atom and multiple fluorine atoms attached to an ethyl group, which is further connected to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1H-imidazole typically involves the reaction of 1H-imidazole with 1-bromo-1,2,2,2-tetrafluoroethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like distillation, crystallization, or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1H-imidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted imidazoles with various functional groups.

    Oxidation: Formation of imidazole derivatives with hydroxyl or carbonyl functionalities.

    Reduction: Formation of dehalogenated imidazole or reduced derivatives.

Scientific Research Applications

2-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 2-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can influence its reactivity and binding affinity to biological targets. The imidazole ring can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1H-pyrazole
  • Pentafluoro(1-bromo-1,2,2,2-tetrafluoroethyl) sulfur

Uniqueness

2-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1H-imidazole is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties compared to similar compounds like 3-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1H-pyrazole or pentafluoro(1-bromo-1,2,2,2-tetrafluoroethyl) sulfur. The imidazole ring is known for its ability to participate in hydrogen bonding and coordinate with metal ions, making it a valuable scaffold in medicinal chemistry and material science.

Properties

Molecular Formula

C5H3BrF4N2

Molecular Weight

246.99 g/mol

IUPAC Name

2-(1-bromo-1,2,2,2-tetrafluoroethyl)-1H-imidazole

InChI

InChI=1S/C5H3BrF4N2/c6-4(7,5(8,9)10)3-11-1-2-12-3/h1-2H,(H,11,12)

InChI Key

ICWMNCMFEFXAEW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)C(C(F)(F)F)(F)Br

Origin of Product

United States

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